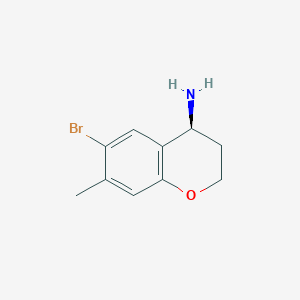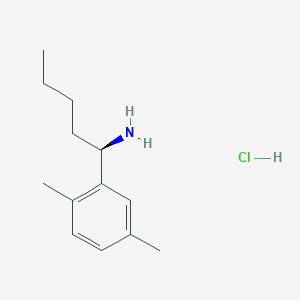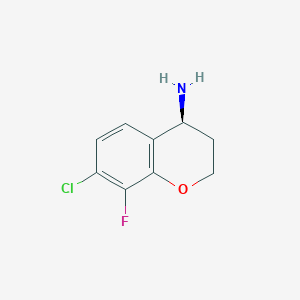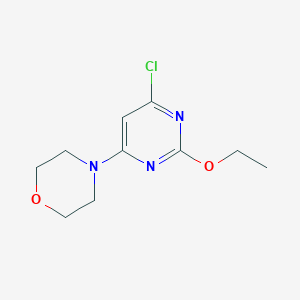
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine: is a heterocyclic compound that features a morpholine ring attached to a chlorinated pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-2-ethoxypyrimidine with morpholine. The reaction is generally carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces the ethoxy group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical components of the industrial process.
化学反応の分析
Types of Reactions
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions could yield various substituted pyrimidine derivatives, while oxidation and reduction reactions could lead to different oxidation states of the compound.
科学的研究の応用
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential biological activity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being targeted .
類似化合物との比較
Similar Compounds
4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine: Similar structure but with an ethyl group instead of an ethoxy group.
4-(6-Chloropyrimidin-4-yl)morpholine: Similar structure but without the ethoxy group.
Uniqueness
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine is unique due to the presence of both the morpholine ring and the ethoxy-substituted pyrimidine ring. This combination imparts specific chemical properties and potential biological activities that may not be present in similar compounds.
特性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
4-(6-chloro-2-ethoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-10-12-8(11)7-9(13-10)14-3-5-15-6-4-14/h7H,2-6H2,1H3 |
InChIキー |
QJUBXEDLADRJML-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=CC(=N1)Cl)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate](/img/structure/B13051167.png)

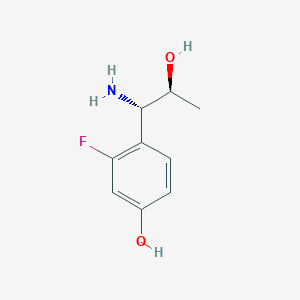
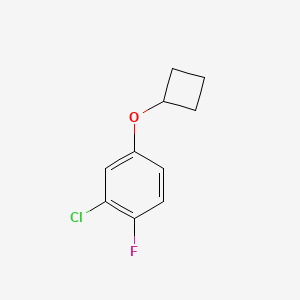


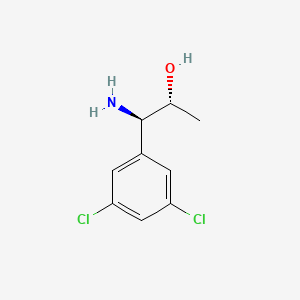
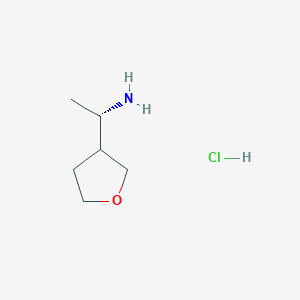

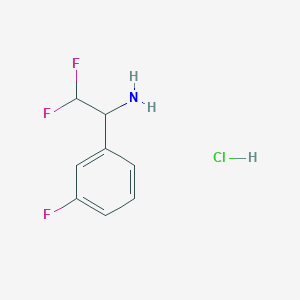
![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)
